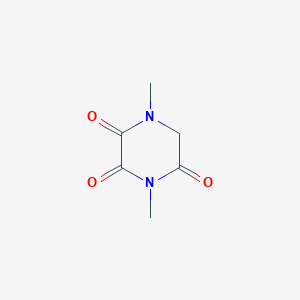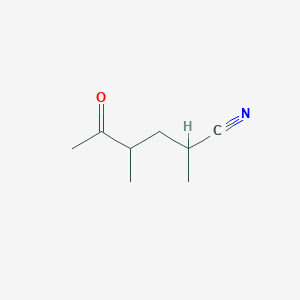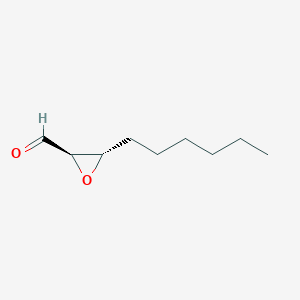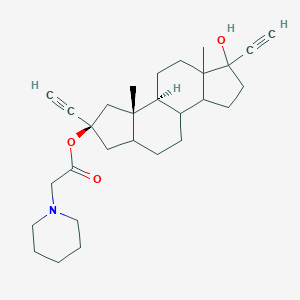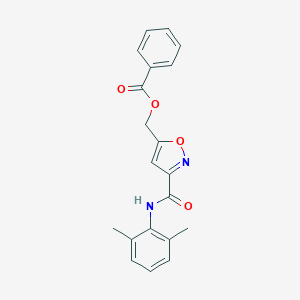
3-Isoxazolecarboxamide, 5-((benzoyloxy)methyl)-N-(2,6-dimethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isoxazolecarboxamide, 5-((benzoyloxy)methyl)-N-(2,6-dimethylphenyl)- is a chemical compound that belongs to the isoxazolecarboxamide family. It has been the subject of extensive research due to its potential applications in various fields of science, including pharmacology, biochemistry, and physiology. This compound is known for its unique properties, which make it an ideal candidate for several scientific experiments and studies.
Wirkmechanismus
The mechanism of action of 3-Isoxazolecarboxamide, 5-((benzoyloxy)methyl)-N-(2,6-dimethylphenyl)- is not fully understood. However, it is believed to act by modulating the activity of ion channels and neurotransmitter release. It has been shown to enhance the activity of GABAergic neurotransmission, which could contribute to its anticonvulsant and analgesic effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Isoxazolecarboxamide, 5-((benzoyloxy)methyl)-N-(2,6-dimethylphenyl)- are complex and depend on the specific experimental conditions. However, some of the known effects include modulation of ion channel activity, enhancement of GABAergic neurotransmission, and potent anticonvulsant and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Isoxazolecarboxamide, 5-((benzoyloxy)methyl)-N-(2,6-dimethylphenyl)- is its potent anticonvulsant and analgesic effects, which make it an ideal candidate for the study of neurological and pain disorders. It is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of this compound is its complex mechanism of action, which makes it difficult to study in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-Isoxazolecarboxamide, 5-((benzoyloxy)methyl)-N-(2,6-dimethylphenyl)-. One area of research could be the development of more potent and selective analogs of this compound for the treatment of neurological and pain disorders. Another area of research could be the study of the long-term effects of this compound on the brain and nervous system. Additionally, the development of new methods for the synthesis of this compound could also be an area of future research.
Synthesemethoden
The synthesis of 3-Isoxazolecarboxamide, 5-((benzoyloxy)methyl)-N-(2,6-dimethylphenyl)- is a complex process that involves several steps. The first step is the preparation of 5-((benzoyloxy)methyl)isoxazole-3-carboxylic acid, which is then converted into the corresponding acid chloride. This acid chloride is then reacted with N-(2,6-dimethylphenyl)amine to produce 3-Isoxazolecarboxamide, 5-((benzoyloxy)methyl)-N-(2,6-dimethylphenyl)-. This synthesis method has been optimized to produce high yields of the desired product.
Wissenschaftliche Forschungsanwendungen
3-Isoxazolecarboxamide, 5-((benzoyloxy)methyl)-N-(2,6-dimethylphenyl)- has been extensively studied for its potential applications in various scientific fields. In pharmacology, this compound has been shown to exhibit potent anticonvulsant activity, making it a promising candidate for the treatment of epilepsy. In addition, it has also been shown to possess analgesic and anti-inflammatory properties, which could make it a useful drug for the treatment of pain and inflammation.
In biochemistry and physiology, 3-Isoxazolecarboxamide, 5-((benzoyloxy)methyl)-N-(2,6-dimethylphenyl)- has been studied for its effects on ion channels and neurotransmitter release. It has been shown to modulate the activity of several ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels. This modulation of ion channel activity could have implications for the treatment of several neurological and psychiatric disorders.
Eigenschaften
CAS-Nummer |
139297-37-3 |
|---|---|
Produktname |
3-Isoxazolecarboxamide, 5-((benzoyloxy)methyl)-N-(2,6-dimethylphenyl)- |
Molekularformel |
C20H18N2O4 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
[3-[(2,6-dimethylphenyl)carbamoyl]-1,2-oxazol-5-yl]methyl benzoate |
InChI |
InChI=1S/C20H18N2O4/c1-13-7-6-8-14(2)18(13)21-19(23)17-11-16(26-22-17)12-25-20(24)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
DCUWASOYJMJYGN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)COC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)COC(=O)C3=CC=CC=C3 |
Andere CAS-Nummern |
139297-37-3 |
Synonyme |
[3-[(2,6-dimethylphenyl)carbamoyl]oxazol-5-yl]methyl benzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



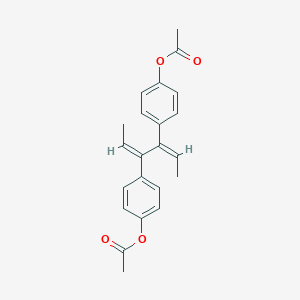

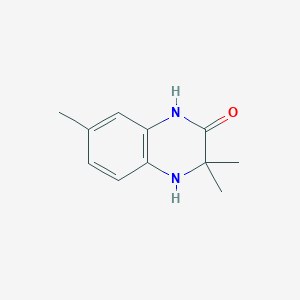

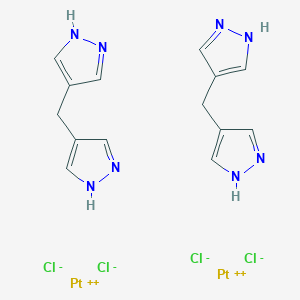
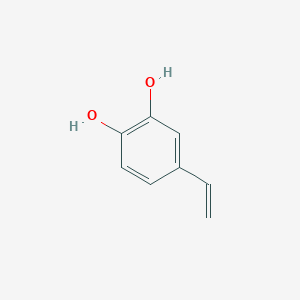
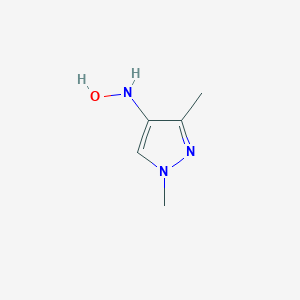
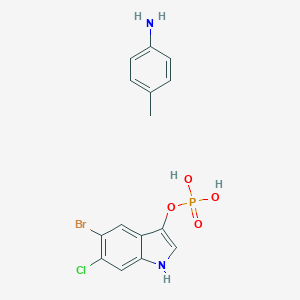
![4-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B142538.png)
